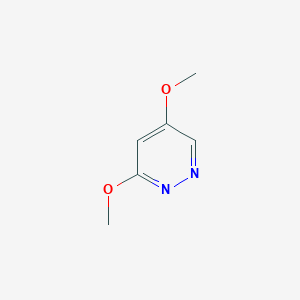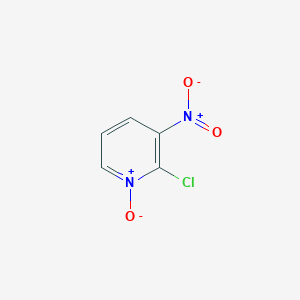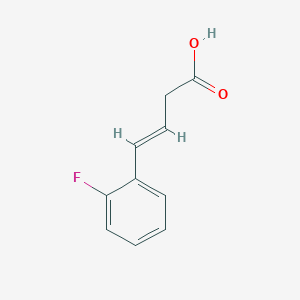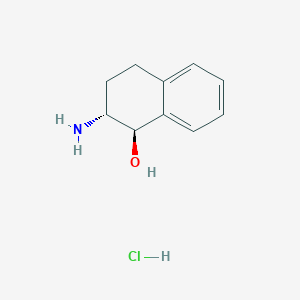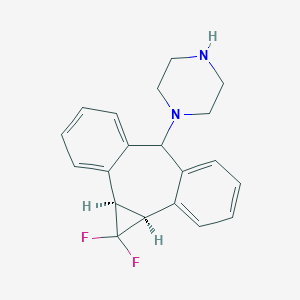
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride
Overview
Description
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride is a chemical compound with the molecular formula C20H20F2N2 and a molecular weight of 326.4 g/mol This compound is notable for its unique structure, which includes a difluorocyclopropane ring and a dibenzosuberyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride involves the functionalization of organic molecules with fluorine substituents. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . this method typically yields low amounts of the desired product. The yields can be improved by adding potassium fluoride and 18-crown-6 to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluorocyclopropane ring can participate in nucleophilic substitution reactions due to the presence of the gem-dihalomethylene fragment.
Ring-Opening Reactions: The ring strain in the difluorocyclopropane ring makes it susceptible to ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Tetraphenylarsonium chloride and 18-crown-6 are often used to enhance reaction yields.
Solvents: Dioxane is a commonly used solvent for these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cyclopropane derivatives, while ring-opening reactions can produce linear or branched fluorinated compounds .
Scientific Research Applications
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substituents on biological activity.
Industry: The compound can be used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s physicochemical properties, such as charge distribution and solubility . This, in turn, affects its interactions with biological molecules, potentially leading to enhanced biological activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropane ring but differ in their substituents.
Dibenzosuberyl Piperazine Derivatives: These compounds contain the dibenzosuberyl piperazine moiety but lack the difluorocyclopropane ring.
Uniqueness
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride is unique due to the combination of its difluorocyclopropane ring and dibenzosuberyl piperazine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20/h1-8,17-19,23H,9-12H2/t17-,18+,19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKPNQPISLFR-DFNIBXOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2C3=CC=CC=C3[C@H]4[C@H](C4(F)F)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430916, DTXSID701109385 | |
| Record name | SCHEMBL6669711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167155-78-4, 167354-42-9 | |
| Record name | SCHEMBL6669711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-, (1aα,6β,10bα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


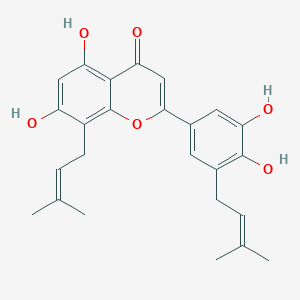
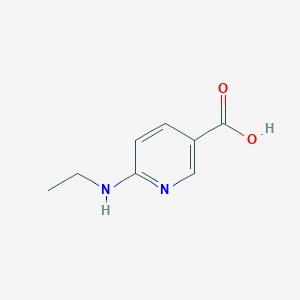
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
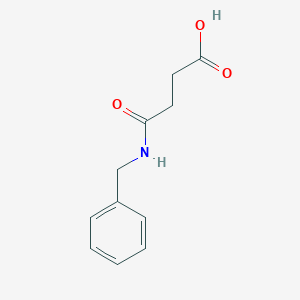

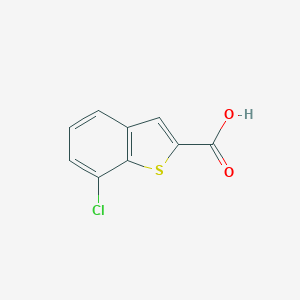
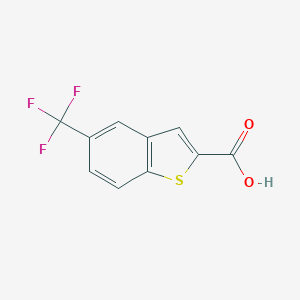
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
